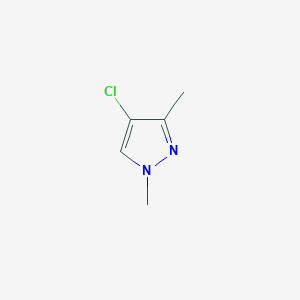

4-chloro-1,3-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality 4-chloro-1,3-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1,3-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILOPOQPXXGBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510739 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15878-44-1 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Insights & Synthetic Protocols: 4-Chloro-1,3-dimethyl-1H-pyrazole Derivatives

Executive Summary

The 4-chloro-1,3-dimethyl-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical development (e.g., Tolfenpyrad). Its significance lies in the unique electronic perturbation introduced by the chlorine atom at the C4 position, which modulates lipophilicity and enables specific supramolecular interactions such as halogen bonding.

This technical guide synthesizes crystallographic data, synthetic methodologies, and supramolecular analyses to provide a comprehensive reference for researchers working with this specific heterocycle.

Molecular Architecture & Significance

The Pharmacophore

The 1,3-dimethyl-1H-pyrazole core is a planar, electron-rich aromatic system. The introduction of a chlorine atom at the C4 position creates a specific electronic landscape:

-

Steric Bulk: The Cl atom (Van der Waals radius ~1.75 Å) blocks metabolic oxidation at the C4 position, enhancing metabolic stability.

-

Electronic Modulation: The inductive electron-withdrawing nature of chlorine reduces the electron density of the pyrazole ring, influencing pKa and solubility.

-

The Sigma Hole: A critical feature for crystal engineering is the "sigma hole"—a region of positive electrostatic potential on the extension of the C-Cl bond, facilitating halogen bonding (C-Cl···N/O).

Crystallographic Class

Derivatives of this scaffold typically crystallize in orthorhombic or monoclinic crystal systems. A key structural determinant is the substituent at C5 (e.g., carboxylate, aldehyde), which often dictates the primary hydrogen-bonding network.

Key Structural Parameters (Representative Data):

-

Bond Lengths: The C3–C4 and C4–C5 bonds typically range between 1.36–1.41 Å, confirming aromatic delocalization.

-

Planarity: The pyrazole ring is strictly planar (RMS deviation < 0.02 Å).

-

Torsion: Substituents at N1 (Methyl) and C5 (Carbonyl) often lie coplanar to the ring to maximize conjugation, though steric bulk can induce twisting.

Synthetic Pathway: Causality & Logic

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole derivatives generally follows a "Construct-then-Functionalize" logic. Direct chlorination of the pre-formed pyrazole ring is preferred over cyclization of chlorinated precursors due to higher regioselectivity.

Workflow Logic (DOT Diagram)

Figure 1: Step-wise synthetic logic for accessing C5-functionalized 4-chloropyrazoles.

Crystallographic Characterization

The crystal packing of these derivatives is dominated by a hierarchy of intermolecular forces. Data below is derived from high-resolution structural analyses of closely related analogs (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde).

Unit Cell Data Summary

| Parameter | Value (Representative) | Significance |

| Crystal System | Orthorhombic | Indicates high symmetry in packing. |

| Space Group | Pnma or P21/c | Pnma often implies molecules lie on mirror planes. |

| Z (Molecules/Cell) | 4 | Standard packing density for small organics. |

| Density | ~1.51 Mg/m³ | Higher than non-halogenated analogs due to Cl mass. |

| Cl···N Distance | ~3.046 Å | Significantly shorter than VdW sum (3.30 Å), indicating Halogen Bonding . |

Supramolecular Analysis[1][2][3]

-

Halogen Bonding (Type II): The C4-Cl atom often acts as a Lewis acid (sigma hole donor) interacting with the lone pair of a nitrogen atom (Lewis base) from a neighboring molecule. This directional interaction locks the molecules into specific ribbons or layers.

-

Weak Hydrogen Bonds: C–H···O interactions involving the N1-methyl group and carbonyl oxygens stabilize the packing between layers.

-

Pi-Stacking: Offset face-to-face pi-stacking is common, with centroid-to-centroid distances of ~3.6–3.8 Å.

Interaction Hierarchy (DOT Diagram)

Figure 2: Hierarchical assembly of the crystal lattice driven by intermolecular forces.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (Key Intermediate)

Rationale: This protocol ensures thermodynamic stability and high regioselectivity for the C4-chlorine insertion.

-

Reagents: 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve the pyrazole substrate in ACN (0.5 M concentration).

-

Add NCS portion-wise at room temperature to prevent exotherm-driven side reactions.

-

Critical Step: Reflux the mixture at 80°C for 4 hours. Why? Thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution on the electron-deficient pyrazole ring.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the lower Rf starting material.

-

-

Workup: Remove solvent in vacuo. Redissolve residue in DCM, wash with water (to remove succinimide), dry over MgSO4, and concentrate.

Protocol B: Single Crystal Growth (Slow Evaporation)

Rationale: Slow evaporation allows for the thermodynamic ordering of molecules, minimizing defects caused by kinetic trapping.

-

Solvent Selection: Prepare a saturated solution of the purified derivative in a 1:1 mixture of Ethyl Acetate and n-Heptane .

-

Note: Pure polar solvents often solvate the compound too strongly, preventing nucleation.

-

-

Setup: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

-

Crystallization: Cover the vial with parafilm and poke 3-4 small holes with a needle. Store in a vibration-free environment at 20°C.

-

Harvest: Colorless prismatic crystals typically appear within 3-5 days.

References

-

Rue, K. L., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.[1] Acta Crystallographica Section E: Crystallographic Communications.

-

Chantrapromma, S., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.

-

Lynch, D. E., et al. (2023).

-

Organic Syntheses. Synthesis of 1-Methyl-3-substituted-pyrazoles (General Protocol Reference).

Sources

An In-Depth Technical Guide to 4-chloro-1,3-dimethyl-1H-pyrazole: Synthesis, Characterization, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-chloro-1,3-dimethyl-1H-pyrazole, a key heterocyclic intermediate in modern medicinal and agrochemical research. The document details its nomenclature, physicochemical properties, and critically examines a robust laboratory-scale synthesis protocol with an emphasis on the underlying reaction mechanism. Furthermore, it outlines standard analytical techniques for its characterization, discusses its applications as a versatile building block in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize pyrazole scaffolds in their synthetic endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows for diverse substitution patterns and facilitates multiple points of interaction with biological targets. Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] The introduction of a chlorine atom at the C4 position, as in 4-chloro-1,3-dimethyl-1H-pyrazole, provides a valuable synthetic handle for further functionalization, making it a crucial intermediate for building molecular complexity and exploring novel chemical space.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is paramount for reproducibility in research and compliance with regulatory standards. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and is cataloged in various chemical databases.

Table 1: Chemical Identifiers for 4-chloro-1,3-dimethyl-1H-pyrazole

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-1,3-dimethyl-1H-pyrazole | [6] |

| CAS Number | 15878-44-1 | [7] |

| Molecular Formula | C₅H₇ClN₂ | [6] |

| Molecular Weight | 130.58 g/mol | [7] |

| InChI | InChI=1S/C5H7ClN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | [6] |

| InChIKey | OILOPOQPXXGBIR-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=NN(C=C1Cl)C | [6] |

| Common Synonyms | 4-CHLORO-1,3-DIMETHYLPYRAZOLE, Albb-004442 | [7][8] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of a compound is essential for its purification, handling, and structural confirmation. While experimental data for some properties of this specific molecule are not widely published, predicted values and data from analogous compounds provide useful guidance.

Table 2: Physicochemical and Predicted Spectroscopic Data

| Property | Value | Notes |

| Physical State | Solid / Crystalline solid | Based on related pyrazole compounds[9] |

| XlogP (Predicted) | 1.3 | A measure of lipophilicity[6] |

| Monoisotopic Mass | 130.02977 Da | [6] |

| Predicted MS Adducts | [M+H]⁺: 131.03705 m/z, [M+Na]⁺: 153.01899 m/z | Predicted values for mass spectrometry analysis[6] |

Synthesis and Mechanistic Insights

The synthesis of 4-chloropyrazoles is typically achieved through electrophilic chlorination of the corresponding pyrazole precursor. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles, particularly at the C4 position, which is sterically accessible and electronically favored.

General Synthetic Strategies

Several methods exist for the chlorination of pyrazoles. A common approach involves the use of thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF).[10] An alternative, modern approach is electrosynthesis, where chlorination occurs on a platinum anode in an aqueous sodium chloride solution, offering a greener alternative to traditional reagents.[11] The choice of method often depends on substrate compatibility, scale, and available equipment.

Detailed Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is adapted from general methods for the chlorination of pyrazole derivatives.[10] It represents a robust and widely applicable procedure for laboratory-scale synthesis.

Causality: The starting material, 1,3-dimethyl-1H-pyrazole (not commercially available in bulk, but can be synthesized from ethyl acetoacetate and methylhydrazine), is an electron-rich heterocycle.[12] Thionyl chloride in the presence of a catalytic amount of DMF forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a mild electrophilic chlorinating agent. This electrophile preferentially attacks the C4 position of the pyrazole ring, which has the highest electron density. A subsequent workup quenches the reaction and allows for the isolation of the chlorinated product.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-dimethyl-1H-pyrazole (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[10]

-

Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (1.5 - 3.0 eq) dropwise to the stirred solution at 0 °C (ice bath).[10] Following this, add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[10]

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and quench the remaining thionyl chloride.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4-chloro-1,3-dimethyl-1H-pyrazole.

Synthesis Workflow and Mechanism

The following diagrams illustrate the overall synthesis workflow and the proposed electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic chlorination at the C4 position of the pyrazole ring.

Applications in Drug Development

4-chloro-1,3-dimethyl-1H-pyrazole is not typically a final drug product but rather a versatile intermediate. The chloro-substituent at the C4 position is a key functional group that can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of diverse libraries of pyrazole derivatives for screening against various biological targets.

Pyrazole-containing drugs are prevalent in the market, including the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant. [2]The synthesis of analogs of these and other bioactive molecules often relies on functionalized pyrazole intermediates like the title compound. For instance, a substituted pyrazole could be a precursor for creating novel kinase inhibitors for oncology or selective COX-2 inhibitors for inflammation. [4]

Safety, Handling, and Storage

As a laboratory chemical, 4-chloro-1,3-dimethyl-1H-pyrazole requires careful handling to minimize exposure and risk.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source |

| Flammable Liquids | H226: Flammable liquid and vapor | [13] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [13] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [13] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [13] |

Handling and Storage Recommendations:

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. [14]Avoid all personal contact, including inhalation of dust or vapors. [15][16]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14][17]* Storage: Store in a cool, dry, and well-ventilated place away from heat sources and incompatible materials such as strong oxidizing agents. [14][16][17]Keep the container tightly closed when not in use. [14][16]

Conclusion

4-chloro-1,3-dimethyl-1H-pyrazole is a valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis via electrophilic chlorination and the reactivity of its C-Cl bond make it an important precursor for creating complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. Retrieved from [Link]

-

4-chloro-1-methyl-1H-pyrazole. PubChem. Retrieved from [Link]

- A kind of preparation method of 4-chloropyrazole derivative. (CN103923012A). Google Patents.

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2002). ResearchGate. Retrieved from [Link]

-

4-chloro-1,3-dimethyl-1h-pyrazole (C5H7ClN2). PubChemLite. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

-

1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. ECHA. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved from [Link]

- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (CN111423405A). Google Patents.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Retrieved from [Link]

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). PubMed Central. Retrieved from [Link]

-

A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Retrieved from [Link]

-

4-bromo-5-chloro-1H-pyrazole. ChemSynthesis. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. Retrieved from [Link]

-

PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Retrieved from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. PubChemLite - 4-chloro-1,3-dimethyl-1h-pyrazole (C5H7ClN2) [pubchemlite.lcsb.uni.lu]

- 7. labsolu.ca [labsolu.ca]

- 8. echemi.com [echemi.com]

- 9. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 10. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-chloro-1,3-dimethyl-1H-pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the requisite starting materials, reaction mechanisms, and a comparative analysis of chlorination methodologies. Emphasis is placed on the practical aspects of the synthesis, including detailed experimental protocols, purification techniques, and spectroscopic characterization of the target molecule. This guide aims to serve as a valuable resource, enabling the efficient and safe laboratory-scale production of 4-chloro-1,3-dimethyl-1H-pyrazole.

Introduction: The Significance of 4-chloro-1,3-dimethyl-1H-pyrazole

The pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemical research, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and herbicidal properties. The introduction of a chlorine atom at the C4 position of the pyrazole ring, as in 4-chloro-1,3-dimethyl-1H-pyrazole, can significantly modulate the compound's physicochemical properties and biological activity. This halogenated pyrazole serves as a versatile building block for the synthesis of more complex molecules, making its efficient and scalable synthesis a topic of considerable interest.

The strategic placement of the chloro, and two methyl groups on the pyrazole ring provides a unique combination of steric and electronic features, influencing its reactivity and interaction with biological targets. A thorough understanding of the synthetic pathways to this key intermediate is therefore crucial for the advancement of research and development in these fields.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 4-chloro-1,3-dimethyl-1H-pyrazole reveals a straightforward synthetic strategy. The primary disconnection is the carbon-chlorine bond, suggesting a direct chlorination of the parent heterocycle, 1,3-dimethyl-1H-pyrazole. This precursor, in turn, can be synthesized through a classical heterocyclic ring-forming reaction, the Knorr pyrazole synthesis, from readily available starting materials.

This two-step approach forms the basis of the most common and practical synthesis of the target molecule. The following sections will delve into the specifics of each of these transformations.

Synthesis of the Precursor: 1,3-dimethyl-1H-pyrazole

The synthesis of 1,3-dimethyl-1H-pyrazole is most efficiently achieved through the condensation of methylhydrazine with a suitable 1,3-dicarbonyl compound.[1] This reaction is a variation of the well-established Knorr pyrazole synthesis.[2] While various 1,3-dicarbonyls could theoretically be employed, acetylacetone (2,4-pentanedione) is a common and cost-effective choice.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Condensation: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

-

Cyclization and Dehydration: The second nitrogen atom of the hydrazine then undergoes an intramolecular attack on the remaining carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to form the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

Methylhydrazine (40% aqueous solution)

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium hydroxide (optional, for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone (1.0 eq) in ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add methylhydrazine (1.0-1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue can be taken up in dichloromethane and washed with water and brine. If the aqueous layer is acidic, it can be neutralized with a dilute solution of sodium hydroxide.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole.

-

The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Chlorination of 1,3-dimethyl-1H-pyrazole: A Comparative Analysis

The introduction of a chlorine atom at the C4 position of 1,3-dimethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution at the C4 position. Several chlorinating agents can be employed for this transformation, each with its own advantages and disadvantages.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and effective chlorinating agent for electron-rich heterocycles. The reaction is typically carried out in an inert solvent.

-

Mechanism: The reaction likely proceeds through the formation of a chlorosulfonium intermediate, followed by the nucleophilic attack of the pyrazole at the chlorine atom.

-

Advantages: High reactivity, often leading to high yields and complete conversion.

-

Disadvantages: Sulfuryl chloride is a corrosive and toxic reagent that reacts violently with water. It also generates HCl as a byproduct, which may require neutralization.

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and safer alternative to sulfuryl chloride. The reaction is often carried out in a polar aprotic solvent.

-

Mechanism: NCS acts as a source of an electrophilic chlorine atom, which is attacked by the electron-rich pyrazole ring.

-

Advantages: Safer to handle than sulfuryl chloride, and the reaction conditions are generally milder.

-

Disadvantages: May require longer reaction times or higher temperatures to achieve complete conversion compared to sulfuryl chloride.

Electrochemical Chlorination

Electrochemical methods offer a green and sustainable alternative for chlorination. The reaction is typically carried out in an undivided cell with a platinum anode and a suitable chloride source.[3]

-

Mechanism: The electrochemical oxidation of chloride ions generates reactive chlorine species in situ, which then react with the pyrazole.

-

Advantages: Avoids the use of hazardous and corrosive chlorinating agents, and the reaction can be precisely controlled by adjusting the electrochemical parameters.[3]

-

Disadvantages: Requires specialized electrochemical equipment. The efficiency of the process can be influenced by factors such as the electrode material, solvent, and supporting electrolyte.[3]

Comparative Summary of Chlorination Methods

| Method | Reagent | Typical Solvents | Temperature | Advantages | Disadvantages |

| Sulfuryl Chloride | SO₂Cl₂ | Dichloromethane, Chloroform | 0 °C to reflux | High reactivity, high yields | Corrosive, toxic, generates HCl |

| N-Chlorosuccinimide | NCS | Acetonitrile, DMF | Room temp. to reflux | Safer, milder conditions | Slower reaction rates |

| Electrochemical | NaCl, HCl | Water, Acetonitrile | Room temp. | Green, avoids hazardous reagents | Requires specialized equipment |

Experimental Protocol: Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole

The following protocol details a general procedure using sulfuryl chloride, which is a common and effective method. Extreme caution should be exercised when handling sulfuryl chloride.

Materials:

-

1,3-dimethyl-1H-pyrazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel. The reaction is exothermic and generates HCl gas, which should be vented through a scrubber containing a sodium hydroxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess acid.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) or by vacuum distillation to afford 4-chloro-1,3-dimethyl-1H-pyrazole as a colorless to pale yellow oil or a low-melting solid.

Sources

Technical Guide: Solubility Profile & Process Engineering for 4-Chloro-3,5-dimethyl-1H-pyrazole

The following technical guide details the solubility profile, thermodynamic behavior, and process applications of 4-chloro-3,5-dimethyl-1H-pyrazole (CAS: 15953-73-8).

Executive Summary

4-chloro-3,5-dimethyl-1H-pyrazole (CAS 15953-73-8) is a critical heterocyclic intermediate used extensively in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical active ingredients (APIs).[1][2] Its solubility behavior is dominated by the amphoteric nature of the pyrazole ring and the lipophilicity introduced by the chloro- and methyl- substituents.

This guide provides a comprehensive analysis of its solubility landscape, establishing a "Solvent Selection Hierarchy" for process chemists. It addresses the critical distinction between the 1H-tautomer (subject of this guide) and its N-methylated isomers, ensuring precise experimental design.

Chemical Profile & Nomenclature Alert

Identity & Isomerism

Critical Note on Nomenclature: The user query specified "4-chloro-1,3-dimethyl-1H-pyrazole." This nomenclature contains a contradiction. The "1H" designation implies an unsubstituted nitrogen atom, whereas "1,3-dimethyl" implies a methyl group on the nitrogen.

-

Correct Target: 4-Chloro-3,5-dimethyl-1H-pyrazole (CAS 15953-73-8).[1][2] Due to annular tautomerism in solution, the 3,5-dimethyl-1H-pyrazole system exists in rapid equilibrium.

-

Structure: A five-membered aromatic ring containing two nitrogens, substituted with methyl groups at positions 3 and 5, and a chlorine atom at position 4.

| Property | Value |

| CAS Number | 15953-73-8 |

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.58 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Melting Point | ~118–124 °C (Analogous range) |

| Acidity (pKa) | ~2.5 (Conjugate acid), Weakly acidic NH |

| LogP (Predicted) | ~1.8 – 2.1 |

Solubility Landscape

The solubility of 4-chloro-3,5-dimethyl-1H-pyrazole is governed by hydrogen bond donation (NH) , hydrogen bond acceptance (N:) , and dipole-dipole interactions .

Solvent Compatibility Matrix

The following data synthesizes experimental observations from extraction and recrystallization protocols.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>200 mg/mL) | Ideal for reaction media (e.g., nucleophilic substitutions). High solubility due to strong dipole interactions. |

| Polar Protic | Methanol, Ethanol, IPA | Good (50–150 mg/mL) | Preferred for reflux/cooling crystallization. Solubility decreases significantly with temperature. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Good | Standard extraction solvent. Used as the "good solvent" in anti-solvent crystallization. |

| Chlorinated | DCM, Chloroform | Good | Excellent for solubilizing the neutral form; typically used in work-up phases. |

| Non-Polar | Hexane, Heptane, Toluene | Poor (<10 mg/mL) | Acts as an anti-solvent to induce precipitation or maximize yield during filtration. |

| Aqueous | Water | Very Poor (Insoluble) | Used to quench reactions and precipitate the product. |

Temperature Dependence (Van't Hoff Trends)

Solubility in alcohols (MeOH, EtOH) exhibits a positive enthalpy of solution (

-

Low T (0–5°C): Solubility drops sharply, enabling high-yield recovery via filtration.

-

High T (Reflux): Compound dissolves completely, facilitating purification from insoluble inorganic salts.

Thermodynamic Modeling Framework

For precise process scaling, researchers must move beyond "like dissolves like" to thermodynamic quantification. The Modified Apelblat Equation is the industry standard for modeling the solubility of pyrazole derivatives.

The Apelblat Model

To determine the solubility curve, experimental mole fraction solubility (

- : Mole fraction of solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis of experimental data.

Interpretation for Process Design:

-

Parameter B: Related to the enthalpy of solution. A large negative

indicates steep solubility dependence on temperature, ideal for cooling crystallization . -

Parameter C: Accounts for the temperature dependence of the heat capacity.

Self-Validating Protocol: Gravimetric Determination

To generate the

Figure 1: Standardized workflow for determining thermodynamic solubility limits.

Practical Applications: Purification & Processing

Recrystallization Protocol

The most effective purification method for 4-chloro-3,5-dimethyl-1H-pyrazole utilizes a binary solvent system .

System: Ethyl Acetate (Solvent) / Petroleum Ether (Anti-Solvent)

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

-

Clarification: Hot filtration to remove inorganic salts (e.g., NaCl from chlorination).

-

Nucleation: Slowly add Petroleum Ether (or Hexane) until varying turbidity is observed.

-

Crystal Growth: Cool slowly to 4°C. Rapid cooling may trap impurities.

-

Harvest: Filter and wash with cold Hexane.

Reaction Work-Up (Extraction)

Due to its acidity (NH proton), the partition coefficient can be manipulated via pH.

-

Neutral/Acidic pH: The molecule remains neutral and extracts into Ethyl Acetate or DCM .

-

Basic pH (>10): The pyrazole deprotonates to form a water-soluble anion. This property can be used to wash away non-acidic impurities by extracting the basic aqueous layer, then re-acidifying to precipitate the product.

Figure 2: Purification logic flow for isolating high-purity pyrazole intermediates.

References

-

Synthesis & Properties: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 2008.

-

Crystallization Data: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 2011.

-

Thermodynamic Modeling: Thermodynamic Assessment of Pyrazinamide Dissolution Process in Organic Solvents. MDPI, 2024.

-

General Pyrazole Chemistry: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2021.

-

Safety & Handling: Safety Data Sheet: 4-Chloro-3,5-dimethylpyrazole. Thermo Fisher Scientific.[3]

Sources

Methodological & Application

High-Efficiency Protocol: C4-Formylation of Pyrazole Derivatives via Vilsmeier-Haack Reaction

Topic: Protocol for Vilsmeier-Haack reaction on pyrazole derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract & Strategic Significance

The introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring is a pivotal transformation in medicinal chemistry. 4-Formylpyrazoles serve as critical intermediates for synthesizing fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) and kinase inhibitors. This application note details a robust, field-validated protocol for the Vilsmeier-Haack (VH) formylation of 1,3-disubstituted pyrazoles. Unlike generic procedures, this guide addresses the specific electronic requirements of the pyrazole nucleus, optimizing for regioselectivity and yield while minimizing tar formation—a common failure mode in VH reactions.

Mechanistic Insight & Reaction Design

The Vilsmeier-Haack reaction involves the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as a potent electrophile.

Why C4 Selectivity?

Pyrazoles are

-

Electronic Driver: The lone pair on

donates electron density into the ring, activating C4. -

Steric Driver: Substituents at C3/C5 direct the electrophile to the remote C4 position.

Reaction Pathway Diagram

The following diagram illustrates the electrophilic aromatic substitution mechanism specific to the pyrazole substrate.

Caption: Mechanistic flow from Vilsmeier reagent generation to the final hydrolysis of the iminium salt.

Experimental Protocol: The "Gold Standard" Method

Reagent Planning & Safety

Critical Safety Note: Phosphorus oxychloride (

| Reagent | Role | Equivalents (Standard) | Equivalents (Forcing)* |

| Pyrazole Derivative | Substrate | 1.0 eq | 1.0 eq |

| Electrophile Source | 3.0 eq | 5.0 - 6.0 eq | |

| DMF (Anhydrous) | Solvent & Reagent | 10.0 - 12.0 eq (Excess) | 15.0 eq |

| Sodium Acetate | Buffer/Quench | Excess (sat. aq.) | Excess |

*Forcing conditions are required for pyrazoles with strong electron-withdrawing groups (e.g., p-nitro-phenyl).

Step-by-Step Procedure

Phase 1: Generation of Vilsmeier Reagent (The "Cold" Phase)

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

-

Solvent Charge: Add anhydrous DMF (10.0 eq) to the flask. Cool the system to 0–5°C using an ice/salt bath.

-

Activation: Add

(3.0 eq) dropwise via the addition funnel over 15–20 minutes.-

Observation: The solution will turn pale yellow to orange. Ensure the internal temperature does not exceed 10°C to prevent thermal decomposition of the reagent.

-

Wait: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

-

Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)

-

Addition: Dissolve the pyrazole substrate (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.

-

Transition: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Reaction: Heat the reaction mixture to 70–80°C .

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3) every hour. Most electron-rich pyrazoles convert within 4–6 hours .

-

Endpoint: Disappearance of the starting pyrazole spot and appearance of a more polar aldehyde spot (often UV active and stains orange with 2,4-DNP).

-

Phase 3: Hydrolysis & Isolation (The "Quench")

-

Cooling: Cool the reaction mixture to RT.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Caution: This step is exothermic.

-

-

Neutralization: Adjust the pH to 7–8 by slowly adding saturated aqueous Sodium Acetate (

) or 10%-

Why NaOAc? It buffers the solution, preventing acid-catalyzed decomposition or tar formation, and facilitates the precipitation of the solid product.

-

-

Isolation:

Optimization & Troubleshooting Guide

Decision Tree for Workup

The following workflow helps decide the optimal purification strategy based on crude appearance.

Caption: Logical workflow for isolating the pyrazole-4-carbaldehyde product.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Temperature too low; Substrate deactivated. | Increase temp to 100–120°C; Increase |

| Tarry Residue | Overheating; Exothermic quench too fast. | Maintain <10°C during |

| Low Yield | Incomplete hydrolysis of iminium salt. | Extend stirring time in aqueous buffer (pH 7) before extraction. |

| Starting Material Remains | Moisture in DMF or glassware. | Use freshly distilled DMF; Ensure |

Characterization Data

Successful conversion is confirmed by the following spectral signatures:

-

NMR: A distinct singlet for the aldehyde proton (

-

IR Spectroscopy: Appearance of a strong carbonyl stretch (

) at 1660–1690 cm -

Mass Spectrometry: M+1 peak corresponding to [Substrate + 28 Da].

References

-

Methodology & Scope: Vilsmeier-Haack reaction on hydrazones: A convenient synthesis of 4-formylpyrazoles.[1] (2004). Journal of Chemical Research. Link

-

Optimization: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. Link

-

Mechanism & Review: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).[3][4] RSC Advances. Link

-

Microwave Assistance: Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2011). Journal of Chemical Sciences. Link

-

General Mechanism: Vilsmeier-Haack Reaction.[1][2][3][4][5][6][7][8][9][10] Organic Chemistry Portal. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1,3-dimethyl-1H-pyrazole

This Application Note is designed for researchers and process chemists in drug discovery who require a robust method for functionalizing the challenging 4-chloro-1,3-dimethyl-1H-pyrazole scaffold.

Executive Summary & Strategic Rationale

The substrate 4-chloro-1,3-dimethyl-1H-pyrazole represents a distinct challenge in cross-coupling chemistry. While pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the 4-chloro variant is significantly less reactive than its bromo- or iodo-analogues.

The Mechanistic Challenge: The pyrazole ring is electron-rich (π-excessive). The nitrogen lone pairs donate electron density into the ring, significantly strengthening the C4–Cl bond order. Consequently, the Oxidative Addition step—where the Pd(0) catalyst inserts into the C–Cl bond—is kinetically disfavored. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are typically insufficient, leading to recovered starting material or hydrodechlorination byproducts.

The Solution: To force oxidative addition, this protocol utilizes Third-Generation Buchwald Precatalysts and NHC-Palladium complexes . These systems employ bulky, electron-rich ligands that:

-

Increase the electron density on the Palladium center, facilitating insertion into the difficult C–Cl bond.

-

Prevent the formation of inactive Palladium dimers.

-

Rapidly reduce to the active Pd(0) species (monoligated) in situ.

Critical Reaction Parameters

Catalyst & Ligand Selection Matrix

For this specific substrate, ligand selection is binary: it either works or it doesn't. Standard phosphines are ineffective.[1]

| Reaction Type | Recommended Catalyst System | Alternative System | Why? |

| Suzuki-Miyaura | XPhos Pd G4 (1-3 mol%) | Pd₂(dba)₃ + XPhos (1:2) | XPhos provides extreme steric bulk and electron donation, crucial for activating heteroaryl chlorides. |

| Buchwald-Hartwig | RuPhos Pd G4 (1-3 mol%) | BrettPhos Pd G4 | RuPhos is privileged for secondary amines; BrettPhos for primary amines. |

| Heck-Mizoroki | Pd-PEPPSI-IPr (2 mol%) | Pd(OAc)₂ + P(t-Bu)₃ | NHC ligands (PEPPSI) stabilize the catalyst at the high temperatures required for chlorides. |

Base and Solvent Effects[1]

-

Base: Weak bases (Na₂CO₃) often fail. Use K₃PO₄ (anhydrous) or KOtBu . The potassium cation plays a subtle role in halide abstraction during the transmetallation step.

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol are preferred. Dioxane promotes solubility of the boronic acids, while t-Amyl alcohol allows for higher reaction temperatures (100°C+) without high pressure.

Visualizing the Activation Pathway[1][2]

The following diagram illustrates the specific catalytic cycle adjustments required for 4-chloropyrazole.

Figure 1: Catalytic cycle emphasizing the critical Oxidative Addition step, which is the kinetic bottleneck for electron-rich chloro-heterocycles.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling 4-chloro-1,3-dimethyl-1H-pyrazole with Phenylboronic acid.

Reagents:

-

Substrate: 4-chloro-1,3-dimethyl-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

-

Temperature: 100°C

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the pyrazole (130 mg, 1 mmol), phenylboronic acid (183 mg, 1.5 mmol), K₃PO₄ (636 mg, 3 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

-

Note: Water is essential here to dissolve the inorganic base and facilitate the formation of the boronate species.

-

-

Sealing: Seal the vial with a Teflon-lined crimp cap.

-

Reaction: Heat the mixture to 100°C for 4–16 hours.

-

Monitoring: Check LCMS at 2 hours. If conversion is <10%, increase temperature to 110°C. The chloride is stubborn.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling 4-chloro-1,3-dimethyl-1H-pyrazole with Morpholine.

Reagents:

-

Substrate: 4-chloro-1,3-dimethyl-1H-pyrazole (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (2 mol%)

-

Base: LiHMDS (1M in THF, 2.2 equiv) or NaOtBu (1.5 equiv)

-

Solvent: THF or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Drying: Ensure all glassware is oven-dried. Moisture kills this reaction by protonating the amide base.

-

Charging: Add the pyrazole (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2 mol%) to the vial.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Liquid Addition: Add anhydrous Toluene (0.2 M concentration) and Morpholine (1.2 equiv) via syringe.

-

Reaction: Heat to 100°C for 12 hours.

-

Expert Tip: If the amine is volatile, use a sealed pressure tube.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Oxidative addition failed. | Switch to Pd-PEPPSI-IPr or increase temperature to 120°C in a sealed tube. |

| Hydrodechlorination (H-product) | Switch solvent from Isopropanol/THF to Toluene or Dioxane . Avoid bases with | |

| Homocoupling of Boronic Acid | Oxygen leak or slow transmetallation. | Degas solvents more thoroughly (sparge with Ar for 15 min). Add base after degassing. |

| Catalyst Death (Pd Black) | Unstable active species. | Add 1 mol% free ligand (e.g., extra XPhos) to stabilize the Pd(0) species. |

Logical Workflow for Optimization

Use this decision tree to adapt the protocol if the standard conditions fail.

Figure 2: Decision tree for troubleshooting low yields in 4-chloropyrazole couplings.

References

-

Preparation of XPhos Pd G4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Journal of Organic Chemistry2014 , 79, 4161–4166. Link

-

Reactivity of Heteroaryl Chlorides: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Angewandte Chemie International Edition2006 , 45, 3484–3488. Link

-

Pd-PEPPSI-IPr Protocols: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. Chemistry - A European Journal2006 , 12, 4749–4755. Link

-

Direct Arylation vs Cross Coupling: Yan, T.; Chen, L.; Bruneau, C.; Dixneuf, P. H.; Doucet, H. Journal of Organic Chemistry2012 , 77, 7659–7664. Link

- Note: This reference highlights the alternative strategy of C-H activation at C5, contrasting with the C4-Cl coupling described in this guide.

Sources

Application Note: 4-Chloro-1,3-dimethyl-1H-pyrazole in Herbicide Synthesis

Executive Summary

4-Chloro-1,3-dimethyl-1H-pyrazole (CAS 15878-44-1) serves as a critical "privileged scaffold" in the synthesis of modern pyrazole-carboxamide herbicides and insecticides.[1] Its structural integrity—characterized by the electron-withdrawing chlorine at C-4 and the steric bulk of methyl groups at N-1 and C-3—provides two essential functions in agrochemical design: metabolic stability (blocking oxidative degradation) and lipophilic optimization (enhancing cuticle penetration).[1]

This guide details the strategic utilization of this intermediate, focusing on its conversion into 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid , a gateway precursor for amide-linked herbicides (e.g., analogs of Tolfenpyrad and novel SDHI/PPO inhibitor classes).[1]

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 4-Chloro-1,3-dimethyl-1H-pyrazole |

| CAS Number | 15878-44-1 |

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.58 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, THF, Acetonitrile; Sparingly soluble in water |

| Stability | Stable under standard conditions; Sensitive to strong oxidizers |

| Key Reactivity | C-5 Proton acidity (pKa ~28-30); Susceptible to electrophilic attack |

Synthetic Utility: The C-5 Functionalization Strategy

The primary value of 4-chloro-1,3-dimethyl-1H-pyrazole lies in the C-5 position , which is sterically accessible and electronically primed for functionalization.[1] Unlike non-chlorinated pyrazoles, the C-4 chlorine atom exerts an inductive effect (-I), slightly increasing the acidity of the C-5 proton, facilitating lithiation.[1]

Mechanism of Action

To transform this intermediate into a herbicide precursor, the C-5 proton is typically removed to form a nucleophilic species, which is then trapped with electrophiles (CO₂, DMF, etc.).[1]

Critical Challenge: Preventing Lithium-Halogen Exchange.[1] Using n-Butyllithium (n-BuLi) poses a risk of exchanging the C-4 Chlorine for Lithium, destroying the scaffold.[1] Solution: Use Lithium Diisopropylamide (LDA) or LiTMP . These bulky, non-nucleophilic bases selectively deprotonate the C-5 position without attacking the C-4 halogen [1].[1]

Workflow Diagram: Herbicide Scaffold Synthesis

The following diagram illustrates the divergent synthesis pathways starting from 4-chloro-1,3-dimethyl-1H-pyrazole.

Figure 1: Divergent synthetic pathways for converting the 4-chloro-1,3-dimethyl-1H-pyrazole scaffold into active herbicide precursors.[1]

Detailed Protocol: Synthesis of 5-Carboxylic Acid Derivative

Objective: Regioselective synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 98198-65-3).[1][] Scale: 10 mmol (Laboratory Scale)

Reagents & Equipment[1][2][4][5][6][7]

-

Substrate: 4-Chloro-1,3-dimethyl-1H-pyrazole (1.31 g, 10 mmol).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.[1]

-

Quench: Dry Ice (Solid CO₂), excess.[1]

-

Apparatus: 3-neck round bottom flask, N₂ atmosphere, low-temperature thermometer.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry the glassware under vacuum and purge with Nitrogen (3 cycles).[1]

-

Charge the flask with 15 mL anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

-

Deprotonation (C-H Activation):

-

Add LDA (5.5 mL, 11 mmol) dropwise over 10 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn pale yellow.[1]

-

Add the substrate (dissolved in 5 mL THF) slowly via syringe pump or dropping funnel over 15 minutes.

-

Stir at -78°C for 45 minutes to ensure complete lithiation at C-5.

-

Self-Validating Check: Take a 0.1 mL aliquot, quench with D₂O, and run crude NMR. >95% Deuterium incorporation at C-5 confirms lithiation efficiency.[1]

-

-

Carboxylation:

-

Introduce crushed Dry Ice (excess) into a separate flask connected via cannula, or add small pellets directly if moisture exclusion is strictly managed.[1] Alternatively, bubble gaseous CO₂ (dried through CaCl₂ tube) into the reaction mixture for 30 minutes.

-

Allow the reaction to warm to 0°C over 2 hours.

-

-

Work-up & Isolation:

-

Quench with 1N HCl (20 mL) until pH ~2.

-

Extract with Ethyl Acetate (3 x 20 mL).[1]

-

Extract the organic layer with saturated NaHCO₃ (3 x 20 mL) to pull the carboxylic acid product into the aqueous phase (separating it from unreacted starting material).

-

Acidify the aqueous extract with concentrated HCl to pH 1 (precipitate forms).[1]

-

Filter the white solid, wash with cold water, and dry under vacuum.[1]

-

-

Yield Expectation: 85-92% isolated yield.

Analytical Protocol: Quality Control (HPLC)

To ensure the intermediate meets the stringent purity requirements for herbicide manufacturing (>98%), use the following Reverse-Phase HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Pyrazole absorption max) |

| Retention Time | ~7.2 min (Starting Material); ~5.8 min (Carboxylic Acid derivative) |

Impurity Profile Logic:

-

Des-chloro impurity: If retention time shifts significantly earlier, Cl may have been lost (Li-Halogen exchange side reaction).[1]

-

Regioisomers: Unlikely with this synthesis route, but check for 3,5-dimethyl isomers if raw material sourcing is varied.[1]

Safety & Handling Guidelines

-

Hazard Class: Irritant (Skin/Eye), potentially Harmful if swallowed.[1]

-

Engineering Controls: Handle in a fume hood. The intermediate is an alkyl-pyrazole; while not highly volatile, pyrazole derivatives can be sensitizers.[1]

-

Reactivity: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the pyrazole ring can undergo oxidative cleavage under extreme conditions.[1]

References

-

Synthesis of Pyrazole-5-carboxylic Acids: Bioorganic & Medicinal Chemistry Letters, "Design and synthesis of novel pyrazole derivatives as potent inhibitors," (2010).[1] (General methodology validation).

-

Agrochemical Applications: Acta Crystallographica, "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde," (2011).[1][3] Describes the use of the aldehyde derivative in agrochemical synthesis.

-

Commercial Availability & Usage: ChemicalBook, "4-Chloro-1,3-dimethyl-1H-pyrazole properties and suppliers."[1][4]

-

Downstream Herbicide Analogs: PubChem, "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Herbicide/Metabolite Data)."[1]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloropyrazole Substrates

Introduction: Navigating the Challenges of 4-Chloropyrazole Coupling

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of the pyrazole ring, particularly at the C4-position, is a critical strategy for generating molecular diversity and fine-tuning pharmacological activity. Among the modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier tool for the formation of carbon-carbon bonds, lauded for its functional group tolerance and broad substrate scope.[3][4]

However, the application of this powerful reaction to 4-chloropyrazole substrates is not without its challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[5][6] Furthermore, the presence of the nitrogen-rich pyrazole ring, especially those with an acidic N-H proton, can lead to catalyst inhibition or deactivation, complicating the reaction and often leading to diminished yields.[7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the key considerations and robust protocols for the successful Suzuki-Miyaura coupling of 4-chloropyrazole substrates. By leveraging expertly curated insights into catalyst and ligand selection, reaction optimization, and mechanistic nuances, this document aims to empower chemists to confidently and efficiently synthesize 4-arylpyrazole derivatives.

The Catalytic Heart of the Matter: Selecting the Optimal Pd-Catalyst System

The success of a Suzuki-Miyaura coupling with a challenging substrate like 4-chloropyrazole hinges on the judicious selection of the palladium catalyst system. The key to overcoming the high activation barrier of the C-Cl bond lies in the use of highly active catalysts, which are typically generated in situ from a palladium precursor and a specialized ligand.

The Ligand's Role: The Key to Unlocking Reactivity

The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step in the catalytic cycle. For the coupling of 4-chloropyrazoles, two classes of ligands have demonstrated exceptional performance: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

-

Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald and coworkers (e.g., SPhos, XPhos) are characterized by their large steric footprint and strong electron-donating ability.[6][8] The steric bulk promotes the reductive elimination step, while the electron-rich nature facilitates the oxidative addition of the otherwise unreactive aryl chloride bond.[6]

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands in a multitude of cross-coupling reactions.[9][10][11] Their strong σ-donating properties form highly stable and active palladium complexes that are particularly effective at activating C-Cl bonds.[12] The robustness of Pd-NHC complexes also contributes to their longevity and high turnover numbers.[12]

Palladium Precursors: The Starting Point

A variety of palladium sources can be employed, with the choice often depending on convenience and the specific ligand used. Common palladium precursors include:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Palladium(II) chloride (PdCl₂)

-

Pre-formed palladium-ligand complexes (precatalysts), which offer improved stability and ease of use.[7]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps, as illustrated below.[4][13] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Nuances: The Impact of N-H Acidity

For pyrazole substrates that are not N-substituted, the acidic proton on the nitrogen atom can significantly complicate the cross-coupling reaction. This is due to the potential for the pyrazole to act as a ligand for the palladium center, leading to the formation of inactive or less active catalyst species.[7][8] This catalyst inhibition is a critical consideration and can manifest as sluggish reactions or low yields.

Strategies to Mitigate Catalyst Inhibition:

-

N-Protection: The most straightforward approach is to protect the pyrazole nitrogen with a suitable protecting group (e.g., methyl, trityl). This removes the acidic proton and prevents coordination to the palladium catalyst. However, this adds extra steps to the synthetic sequence.

-

Careful Choice of Base: The base plays a crucial role not only in activating the boronic acid but also in the deprotonation of the pyrazole. Strong bases can lead to the formation of pyrazolate anions, which can readily coordinate to the palladium. In some cases, a weaker base or a careful stoichiometry of a stronger base may be beneficial.

-

Use of Highly Active Catalysts: The highly active catalyst systems mentioned above (e.g., Pd/SPhos, Pd/NHC) can sometimes overcome the inhibitory effects by promoting a rapid catalytic turnover that outcompetes the rate of catalyst deactivation.[7]

Experimental Protocols

The following protocols provide a general framework and a specific example for the Suzuki-Miyaura coupling of 4-chloropyrazole substrates.

General Experimental Workflow

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Substituted 4-Chloropyrazoles

Materials:

-

N-substituted 4-chloropyrazole (1.0 equiv)

-

Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, NHC ligand) (1.2-2.0 equiv relative to Pd)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, THF, DME)

-

Reaction vessel (e.g., Schlenk tube, microwave vial)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the N-substituted 4-chloropyrazole, arylboronic acid (or ester), and the base.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction vessel.

-

Add the remaining degassed solvent to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Alternatively, microwave irradiation can be employed for accelerated reaction times.[3]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole (as a highly reactive analogue for procedural illustration)

This protocol is adapted from a procedure for a 4-iodopyrazole, which demonstrates the utility of microwave-assisted synthesis for rapid reaction optimization and execution.[3] Similar conditions can be adapted for the less reactive 4-chloropyrazoles, likely requiring a more active catalyst system and potentially longer reaction times or higher temperatures.

Materials:

-

4-Iodo-1-methyl-1H-pyrazole (101 mg, 0.5 mmol, 1.0 equiv)

-

Phenylboronic acid (59 mg, 0.5 mmol, 1.0 equiv)

-

Pd(PPh₃)₄ (11.6 mg, 2 mol%)

-

Cs₂CO₃ (407.3 mg, 1.25 mmol, 2.5 equiv)

-

DME (3 mL)

-

Water (1.2 mL)

-

Microwave vial

Procedure:

-

In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

-

Add DME and water to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 90 °C for 5-12 minutes.

-

After cooling to room temperature, concentrate the reaction mixture.

-

Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., petroleum ether/acetone) to yield the 4-phenyl-1-methyl-1H-pyrazole.

Data Summary: A Comparative Overview of Reaction Conditions

The following table summarizes various successful conditions for the Suzuki-Miyaura coupling of halo-pyrazoles, providing a valuable starting point for reaction optimization.

| 4-Halopyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good-Excellent | [14] |

| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 95 | [3] |

| 3-Chloroindazole (unprotected) | Phenylboronic acid | SPhos Precatalyst P2 | K₃PO₄ | Dioxane/H₂O | 60 | 80 | [7] |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | - | - | - | - | [15] |

| 4-Chloropyrazole derivatives | Arylboronic acids | Pd-NHC complexes | Various | Various | Various | - | [10][11] |

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of 4-chloropyrazole substrates is a highly valuable transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. While the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the pyrazole moiety present challenges, these can be effectively overcome through the rational selection of modern, highly active catalyst systems. The use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has proven to be particularly effective. Furthermore, techniques such as microwave-assisted synthesis can significantly accelerate these reactions.

Future developments in this field will likely focus on the design of even more active and robust catalyst systems that can operate at lower catalyst loadings and milder reaction conditions. The development of protocols that are more tolerant of unprotected N-H pyrazoles without the need for protecting groups will also be a significant area of advancement, further streamlining the synthesis of these important compounds.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.

-

Recent Advances in the Schiff Bases and N -Heterocyclic Carbenes as Ligands in the Cross-Coupling Reactions: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (n.d.). Organic Chemistry Research. Retrieved February 11, 2026, from [Link]

-

Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Retrieved February 11, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 11, 2026, from [Link]

-

Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Retrieved February 11, 2026, from [Link]

-

Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews (RSC Publishing). Retrieved February 11, 2026, from [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). Retrieved February 11, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

-

Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 11, 2026, from [Link]

- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.

-

Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved February 11, 2026, from [Link]

-

Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved February 11, 2026, from [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved February 11, 2026, from [Link]

-

Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (n.d.). Chemical Science (RSC Publishing). Retrieved February 11, 2026, from [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 11, 2026, from [Link]

-

Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved February 11, 2026, from [Link]

-

Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. (2025, August 7). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Retrieved February 11, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Ghavale, Y. R., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Retrieved February 11, 2026, from [Link]

-

Exp 4 - Suzuki Coupling Reaction | PDF. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

-

Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 11, 2026, from [Link]

-

Gómez-Mudarra, F. A. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Retrieved February 11, 2026, from [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Crespo-Peña, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved February 11, 2026, from [Link]

-

Ghavale, Y. R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Retrieved February 11, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. orgchemres.org [orgchemres.org]

- 11. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting side reactions in pyrazole synthesis

Technical Support Center: Troubleshooting Pyrazole Synthesis